molecular formula C21H16N4O4 B11564289 4-nitro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

4-nitro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

Cat. No.: B11564289
M. Wt: 388.4 g/mol
InChI Key: IEVNNDSBKDDEAD-UHFFFAOYSA-N
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Description

4-nitro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a quinazolinone core, a nitro group, and a benzamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core. This is followed by nitration to introduce the nitro group and subsequent acylation to attach the benzamide moiety. The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and organic solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-nitro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-(5-oxo-6,7-dihydroquinazolin-2-yl)benzamide
  • 4-nitro-N-(5-oxo-7-phenyl-6,7-dihydroquinazolin-2-yl)benzamide
  • 4-nitro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-3-yl)benzamide

Uniqueness

4-nitro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both the nitro and benzamide groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H16N4O4

Molecular Weight

388.4 g/mol

IUPAC Name

4-nitro-N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)benzamide

InChI

InChI=1S/C21H16N4O4/c26-19-11-15(13-4-2-1-3-5-13)10-18-17(19)12-22-21(23-18)24-20(27)14-6-8-16(9-7-14)25(28)29/h1-9,12,15H,10-11H2,(H,22,23,24,27)

InChI Key

IEVNNDSBKDDEAD-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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